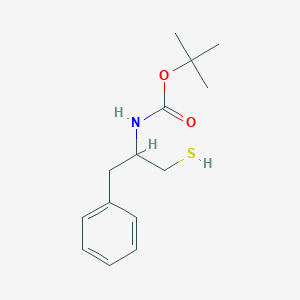

Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

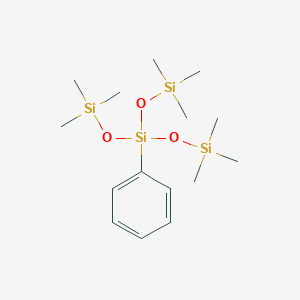

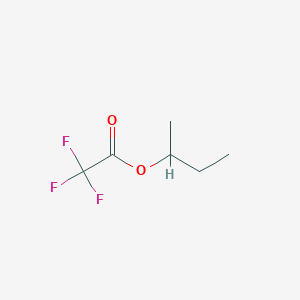

Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate is a chemical compound with the CAS Number: 135949-98-3. It has a molecular weight of 267.39 . The IUPAC name for this compound is tert-butyl 1-benzyl-2-sulfanylethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3, (H,15,16) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Chemical Synthesis

“Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate” is used in chemical synthesis . It has a molecular weight of 267.39 and its IUPAC name is tert-butyl 1-benzyl-2-sulfanylethylcarbamate .

Asymmetric N-Heterocycle Synthesis

This compound is related to tert-butanesulfinamide, which is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Determination of Octanol-Water Partition Coefficients

Tert-butyl phenyl carbonate, a related compound, is used in determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography .

Synthesis of 2-Nitroindoles

Tert-butyl phenyl carbonate is also used in the synthesis of 2-nitroindoles .

Mono-Boc Protection of α,ω-Diamines

Tert-butyl phenyl carbonate is used as a reagent for mono-Boc protection of α,ω-diamines .

Regulation of Voltage-Gated Sodium Channels

A related compound, tert-butyl ®-(1-(benzylamino)-3-methoxy-1 …), selectively enhances slow inactivation of voltage-gated sodium channels .

Regulation of the Collapse Response Mediator Protein 2 (CRMP2)

The same related compound also regulates the collapse response mediator protein 2 (CRMP2) .

Propriétés

IUPAC Name |

tert-butyl N-(1-phenyl-3-sulfanylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)